5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
CAS No.: 1016504-27-0
Cat. No.: VC7477864
Molecular Formula: C9H9N3O3S
Molecular Weight: 239.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016504-27-0 |
|---|---|
| Molecular Formula | C9H9N3O3S |
| Molecular Weight | 239.25 |
| IUPAC Name | 5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-amine |
| Standard InChI | InChI=1S/C9H9N3O3S/c1-16(13,14)7-4-2-6(3-5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12) |
| Standard InChI Key | PDVGZROAOOHWJU-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)N |
Introduction
5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C9H9N3O3S and a molecular weight of 239.25 g/mol . This compound belongs to the oxadiazole class, which is known for its diverse biological activities and applications in medicinal chemistry.
Synthesis and Applications
The synthesis of 5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine typically involves multi-step organic reactions. While specific synthesis details for this compound are not widely available, compounds with similar structures often involve condensation reactions and cyclization steps .
Related Compounds and Research Findings
Related compounds, such as 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, have been studied for their pharmacokinetic properties and as selective type II carbonic anhydrase inhibitors . These studies highlight the potential of oxadiazole derivatives in drug development.
Additionally, compounds like (E)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide have been explored for their biological activities due to their structural components. These compounds demonstrate the versatility of oxadiazole-based structures in medicinal chemistry research.
Related Compounds Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Oxadiazole and sulfonamide moieties | Carbonic anhydrase inhibitor |
| (E)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide | Oxadiazole, acrylamide, and nitrophenyl | Potential medicinal applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume